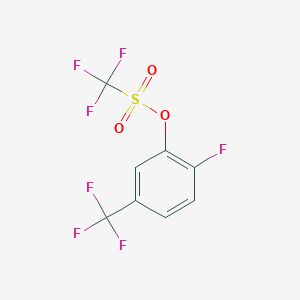

2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate

Overview

Description

2-Fluoro-5-(trifluoromethyl)phenol is an organic fluorinated building block . It is a clear colorless to orange liquid .

Synthesis Analysis

There are several methods for the synthesis of 2-Fluoro-5-(trifluoromethyl)phenol. One method involves functionalization via lithiation and reaction with electrophiles . Another method involves selective rhodium-catalyzed conjugate addition reactions .Molecular Structure Analysis

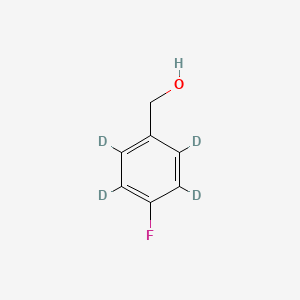

The molecular formula of 2-Fluoro-5-(trifluoromethyl)phenol is C7H4F4O . The InChI code is 1S/C8H6F4O/c9-7-2-1-6 (8 (10,11)12)3-5 (7)4-13/h1-3,13H,4H2 .Chemical Reactions Analysis

2-Fluoro-5-(trifluoromethyl)phenol can undergo various chemical reactions. For example, it can be functionalized via lithiation and reaction with electrophiles . It can also participate in selective rhodium-catalyzed conjugate addition reactions .Physical and Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)phenol has a boiling point of 146 °C and a density of 1.436 g/mL at 25 °C . Its refractive index is 1.439 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Fluorination Chemistry

The compound is extensively used in fluorination chemistry, where it serves as a precursor or reagent in the introduction of fluorine or fluorine-containing groups into organic molecules. This is particularly valuable in pharmaceuticals and agrochemicals, where fluorine's presence can significantly alter a molecule's biological activity and physical properties. For instance, difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone are crucial for incorporating CF2 and CF3 groups into various molecular frameworks, improving drug candidates' design and synthesizing novel functional materials (Zhang et al., 2014).

Materials Science

In materials science, the introduction of fluorine or fluorinated groups into polymers and other materials has been shown to enhance their properties, such as thermal stability, chemical resistance, and dielectric behavior. For example, novel polyimides with inherent viscosities indicating high molecular weight were synthesized using a fluorinated aromatic diamine monomer, showcasing improved solubility in polar organic solvents and excellent thermal stability (Yin et al., 2005).

Medicinal Chemistry

In medicinal chemistry, fluorine's introduction into molecules has led to the development of compounds with enhanced metabolic stability, bioavailability, and binding affinity to biological targets. The utility of tris(dimethylamino)sulphonium difluorotrimethylsilicate (TASF) for synthesizing deoxyfluoro sugars demonstrates the significance of fluorine-containing reagents in developing radiopharmaceuticals for medical imaging (Szarek et al., 1985).

Organic Synthesis

The versatility of fluorinated reagents in organic synthesis is further exemplified by their application in the synthesis of fluorinated vinyl ethers, showcasing the ability to introduce fluorine atoms into complex molecular architectures, enabling the exploration of novel chemical spaces for drug development and material design (Pedersen et al., 1996).

Mechanism of Action

Target of Action

It is known that the compound is an organic fluorinated building block , which suggests that it may interact with a variety of biological targets depending on the specific context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate . .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Properties

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7O3S/c9-5-2-1-4(7(10,11)12)3-6(5)18-19(16,17)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAUWUJJJCCVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-[6-13C]fucose](/img/structure/B1446002.png)

![7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1446012.png)

![1-{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1446015.png)